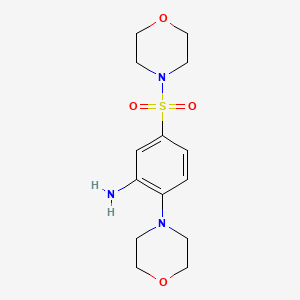
5-(Morpholine-4-sulfonyl)-2-morpholin-4-yl-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Morpholine-4-sulfonyl)-2-morpholin-4-yl-phenylamine is a useful research compound. Its molecular formula is C14H21N3O4S and its molecular weight is 327.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Morpholine-4-sulfonyl)-2-morpholin-4-yl-phenylamine is a compound notable for its unique structural features, which include a phenylamine core with morpholine and sulfonamide functionalities. This combination contributes to its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N2O3S, with a molar mass of approximately 270.36 g/mol. The presence of both morpholine and sulfonamide groups enhances its reactivity and biological activity, making it a compound of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The morpholine group can modulate enzyme activity, while the sulfonamide moiety may influence receptor interactions, potentially affecting cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes, which may be beneficial in treating diseases such as cancer.
- Receptor Modulation : The compound may interact with specific receptors, influencing their activity and downstream signaling.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, which could lead to antiproliferative effects.
Biological Activities
Research indicates that this compound exhibits several pharmacological effects:
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(Morpholinosulfonyl)aniline | Sulfonamide derivative | Simpler aniline structure |
| 2,4-Di-morpholin-4-yl-phenylamine | Morpholine derivative | Contains two morpholine groups enhancing solubility |
| N-(Morpholino)benzamide | Amide derivative | Focuses on amide functionality |
This compound stands out due to its dual action as an amine and sulfonamide, which may enhance its biological activity compared to simpler derivatives.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that morpholine-containing compounds could significantly inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Enzyme Interaction Studies : Research indicated that sulfonamide derivatives could effectively inhibit carbonic anhydrase, suggesting a potential mechanism for the observed biological activities .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds revealed favorable absorption and distribution characteristics, indicating potential for therapeutic use .
特性
IUPAC Name |
2-morpholin-4-yl-5-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c15-13-11-12(22(18,19)17-5-9-21-10-6-17)1-2-14(13)16-3-7-20-8-4-16/h1-2,11H,3-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWUAELWGMJHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85199379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














